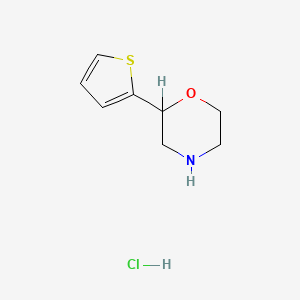
4-(2-aminopropyl)phenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyamphetamine hydrobromide, also known as 4-hydroxyamphetamine hydrobromide, is a derivative of amphetamines. It is primarily used as an indirectly acting sympathomimetic agent, which means it stimulates the sympathetic nervous system. This compound is commonly used in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome .
Mechanism of Action
Target of Action
4-(2-Aminopropyl)phenol hydrobromide, also known as Hydroxyamphetamine, primarily targets the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions .
Biochemical Pathways
The release of norepinephrine triggered by this compound affects various biochemical pathways. Norepinephrine binds to adrenergic receptors, leading to a cascade of reactions that result in the physiological effects associated with the sympathetic nervous system .
Pharmacokinetics
The compound is intended for local use only, specifically as ophthalmic (eye) drops .
Result of Action
The primary result of the action of this compound is mydriasis , or dilation of the pupil . This is useful for diagnostic purposes, such as in the diagnosis of Horner’s syndrome, a condition characterized by nerve lesions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. As it is intended for local use only, these factors are primarily related to the conditions of the eye and surrounding tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyamphetamine hydrobromide typically involves the hydroxylation of amphetamine. One common method includes the reaction of amphetamine with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The resulting hydroxyamphetamine is then reacted with hydrobromic acid to form hydroxyamphetamine hydrobromide .
Industrial Production Methods: Industrial production of hydroxyamphetamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the desired pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxyamphetamine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dehydroxyamphetamine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxyamphetamine ketone.
Reduction: Formation of dehydroxyamphetamine.
Substitution: Formation of various substituted amphetamines depending on the reagent used.
Scientific Research Applications
Hydroxyamphetamine hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Used in ophthalmology for diagnostic purposes and studied for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of diagnostic agents and as a precursor in the synthesis of other pharmaceutical compounds
Comparison with Similar Compounds
Amphetamine: A stimulant that increases the release of norepinephrine and dopamine.
Methamphetamine: A potent central nervous system stimulant with similar effects to amphetamine.
Phenylephrine: Another mydriatic agent used in ophthalmology.
Uniqueness: Hydroxyamphetamine hydrobromide is unique in its dual action as both a mydriatic agent and a monoamine oxidase inhibitor. This dual action makes it particularly useful in diagnostic applications in ophthalmology, especially for conditions like Horner’s syndrome .
Properties
CAS No. |
306-21-8 |
|---|---|
Molecular Formula |
C9H14BrNO |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
4-(2-aminopropyl)phenol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H |
InChI Key |
RZCJLMTXBMNRAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N.Br |
Purity |
95 |
Related CAS |
103-86-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



